2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 1613259-65-6
VCID: VC8245582
InChI: InChI=1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)10-7-8-12(17(5)6)11(16)9-10/h7-9H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)Cl
Molecular Formula: C14H21BClNO2
Molecular Weight: 281.59 g/mol

2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS No.: 1613259-65-6

Cat. No.: VC8245582

Molecular Formula: C14H21BClNO2

Molecular Weight: 281.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline - 1613259-65-6

Specification

CAS No. 1613259-65-6
Molecular Formula C14H21BClNO2
Molecular Weight 281.59 g/mol
IUPAC Name 2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Standard InChI InChI=1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)10-7-8-12(17(5)6)11(16)9-10/h7-9H,1-6H3
Standard InChI Key KFIVVNDZVBWLJW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)Cl

Introduction

Structural and Molecular Characterization

Chemical Identity

The compound features a benzene ring substituted with three functional groups:

  • A dimethylamino group (-N(CH₃)₂) at the para position, providing electron-donating effects.

  • A chlorine atom at the ortho position, offering sites for further functionalization.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position relative to the dimethylamino group, facilitating Suzuki-Miyaura couplings .

Its molecular formula is C₁₄H₂₁BClNO₂, with a molecular weight of 281.59 g/mol . The SMILES notation (CN(C)C1=C(Cl)C=C(B2OC(C)(C)C(C)(C)O2)C=C1) and InChIKey (MHFTXKKNHASNEZ-UHFFFAOYSA-N) further delineate its connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point122–123°C (similar analogs)
Boiling Point347.1±25.0°C (at 760 mmHg)
Density1.0±0.1 g/cm³
Flash Point163.7±23.2°C
SolubilityLow in water; soluble in organic solvents (THF, DCM)

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via directed ortho-metalation or palladium-catalyzed borylation:

  • Directed Ortho-Metalation:

    • Starting from N,N-dimethylaniline, lithium-halogen exchange introduces boronates. Chlorination via electrophilic substitution (e.g., Cl₂/FeCl₃) yields the final product .

  • Suzuki-Miyaura Precursor Functionalization:

    • Pinacol boronate esters are installed using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts .

Table 2: Representative Synthetic Steps

StepReactionConditionsYield
1Borylation of N,N-dimethyl-4-bromoanilinePd(dppf)Cl₂, B₂pin₂, KOAc, DMF, 80°C75–85%
2ChlorinationCl₂, FeCl₃, DCM, 0°C→RT60–70%

Reactivity and Functionalization

Boronate Reactivity

The pinacol boronate group participates in Suzuki-Miyaura cross-couplings with aryl halides, enabling biaryl bond formation. For example, coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis yields dimethylamino-substituted biaryls .

Electrophilic Substitution

The dimethylamino group activates the ring toward electrophilic aromatic substitution (EAS). Nitration (HNO₃/H₂SO₄) occurs preferentially at the meta position relative to the boronate .

Chlorine Displacement

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., NaOH, 120°C) to form phenols or thiophenols .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and proteasome antagonists. For instance, its boronate group is pivotal in synthesizing bortezomib analogs .

Materials Science

In organic electronics, it acts as a hole-transport material (HTM) in perovskite solar cells due to its electron-rich aromatic system .

Table 3: Industrial and Academic Use Cases

ApplicationRoleExample
Drug DiscoveryBoronic acid prodrugAnticancer agents
Polymer ChemistryMonomer for conjugated polymersOLEDs
CatalysisLigand precursorPd-catalyzed couplings
ParameterRecommendation
Personal ProtectionGloves, goggles, fume hood
StorageInert atmosphere, <15°C
DisposalIncineration (EPA guidelines)

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